Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate
Description
Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate (CAS: Not explicitly provided; molecular formula: C₁₁H₁₂O₅) is a β-ketoester derivative characterized by a 3,4-dimethoxyphenyl group attached to an α-ketoacetate methyl ester backbone. It is widely utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive α-ketoester moiety. Key properties include a molecular weight of 224.21 g/mol and a purity of 95% (commercial grade) . The compound is typically stored under controlled conditions for lab use, with applications in coupling reactions and as a precursor for bioactive molecules .
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANFHUAXGKYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068078 | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38209-58-4 | |
| Record name | Methyl 3,4-dimethoxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38209-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-alpha-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038209584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38209-58-4 | |
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Preparation Methods
Friedel-Crafts Acylation with Methyl Chlorooxalate
This method adapts a protocol used for synthesizing carbazolyl glyoxalic esters. While the original procedure focuses on carbazole derivatives, it can be modified for 3,4-dimethoxybenzene.
- Reagents : 3,4-Dimethoxybenzene, methyl chlorooxalate, AlCl₃, dichloromethane (DCM).
- Conditions :
- Dissolve 3,4-dimethoxybenzene (34.2 mmol) in DCM (50 mL).
- Add AlCl₃ (51.4 mmol) and methyl chlorooxalate (68.5 mmol) at 0–5°C.
- Stir at room temperature for 3 hours.
- Quench with ammonium acetate solution, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Yield : ~60–70% (estimated based on analogous reactions).
- Scalable and uses readily available reagents.
- Avoids harsh oxidative conditions.
Condensation of Hydroxyamidine with Methyl 2-Chloro-2-oxoacetate
This approach, inspired by oxadiazole synthesis, involves condensing a hydroxyamidine precursor with methyl 2-chloro-2-oxoacetate.
- Reagents : N′-Hydroxy-3,4-dimethoxy-benzamidine, methyl 2-chloro-2-oxoacetate, triethylamine, DCM.
- Conditions :
- React N′-hydroxy-3,4-dimethoxy-benzamidine (5.10 mmol) with methyl 2-chloro-2-oxoacetate (7.64 mmol) in DCM at 0°C.
- Heat to 40°C for 16 hours.
- Purify via flash chromatography (petroleum ether/ethyl acetate).
Yield : 66% (for analogous oxadiazole derivatives).
- Forms oxadiazole byproducts unless reaction conditions are tightly controlled.
A general procedure referenced in visible-light-driven reactions uses methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate as a starting material. While synthesis details are not explicitly provided, the method likely involves:
- Reagents : 3,4-Dimethoxyacetophenone, methyl glycolate, photocatalyst.
- Conditions : Blue light irradiation in aqueous solution for 72 hours.
Yield : 50% (reported for tertiary alcohol synthesis using this intermediate).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, methyl chlorooxalate | 0–25°C, 3 hours | ~60–70% | Scalable, minimal byproducts |
| Hydroxyamidine Condensation | Triethylamine, DCM | 40°C, 16 hours | 66% | High regioselectivity |
| Visible-Light-Mediated | Photocatalyst, H₂O | Blue light, 72 hours | 50% | Eco-friendly, avoids toxic reagents |
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: 3,4-dimethoxyphenylmethanol.
Substitution: 3,4-dibromo-2-methoxyphenyl-2-oxoacetate.
Scientific Research Applications
Chemical Synthesis
Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate is primarily used as an intermediate in the synthesis of various organic compounds. Its derivatives are explored in the development of new pharmaceuticals and agrochemicals.
Research indicates that this compound has potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : The compound's structure suggests potential modulation of inflammatory pathways, making it a candidate for further exploration in inflammatory disease treatments .
Pharmaceutical Development
Ongoing research is focused on utilizing this compound as a precursor for drug development. Its derivatives are being investigated for their therapeutic effects against diseases such as cancer and tuberculosis. For instance, certain derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating their potential use in oncology .
Case Study 1: Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of compounds derived from this compound on various cancer cell lines. One notable study reported that specific derivatives inhibited growth by over 50% in multiple cell lines after 48 hours of treatment .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Derivative A | SNB-75 (CNS) | >50% |
| Derivative B | UO-31 (Renal) | >50% |
| Derivative C | CAKI-1 (Renal) | >50% |
Case Study 2: Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound's derivatives. A recent screening identified several candidates that inhibited bacterial growth effectively, suggesting their potential utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may exert their effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
a) Methyl 2-(4-methoxyphenyl)-2-oxoacetate
- Structure : Differs by having a single methoxy group at the para position (vs. 3,4-dimethoxy).
- Spectral data (¹H/¹³C-NMR) align with literature, confirming structural assignments .
b) Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate
- Structure : Chlorine substituents replace methoxy groups, introducing electron-withdrawing effects.
- Applications : Used in agrochemical synthesis. The dichloro substitution increases electrophilicity at the keto position, favoring reactions with amines or thiols .
c) Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
- Structure : Features a hydroxyl group at the para position instead of methoxy.
- This derivative is a key intermediate in antioxidant synthesis .
Ester Group Modifications
a) Ethyl 2-(4-methoxyphenyl)-2-oxoacetate
- Structure : Ethyl ester replaces methyl.
- Impact : The ethyl group increases lipophilicity, which may improve membrane permeability in drug candidates. Synthesized alongside methyl analogs in marine organism extracts .
b) 1-Oxo-1-phenylpropan-2-yl 2-(3,4-dimethoxyphenyl)-2-oxoacetate
- Structure : Incorporates a phenylpropan-2-yl ester group.
- Synthesis : Prepared via copper-catalyzed C(sp³)–H oxidative cross-coupling, demonstrating versatility in generating structurally complex esters .
- Applications : The bulky ester group may reduce hydrolysis rates, enhancing stability in biological systems.
Functional Group Variations
a) Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
- Structure: Amino group replaces one oxygen in the keto moiety.
- Applications: Used in pharmaceutical intermediates (e.g., antimalarials). The amino group enables Schiff base formation, broadening reactivity in heterocyclic synthesis .
b) Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate
- Structure : Combines chloro and methyl substituents.
- Properties : The chloro group enhances electrophilicity, while the methyl group introduces steric effects. This compound is a precursor in herbicide development .
Biological Activity
Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and comparative analysis with similar compounds.
Overview of Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains, showing promising results in inhibiting growth.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary investigations indicate potential antiproliferative effects against cancer cell lines.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions may lead to the modulation of enzyme activity and alteration of cellular signaling pathways. The compound can act as a substrate for various enzymes, resulting in the formation of active metabolites that exert therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(3,4-dimethoxyphenyl)acetate | Lacks oxo group | Reduced reactivity |
| Ethyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate | Ethyl ester group | Similar but different properties |
| Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate | Hydroxyl group instead of oxo | Different chemical behavior |
Antimicrobial Activity
This compound has been tested against various microbial strains. In one study, it demonstrated significant antimicrobial activity with a minimum inhibitory concentration (MIC) indicating effective growth inhibition against Staphylococcus epidermidis at high concentrations (1,000 μg/mL) .
Antitumor Effects
In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines using assays such as the MTT assay. Results showed variable growth inhibition across different cell lines, suggesting selective activity that warrants further investigation .
Case Studies
- Antiproliferative Screening : A case study involving the NCI-60 cell line panel revealed distinct selectivity profiles for this compound. The compound exhibited notable inhibition in specific cancer types but less effect on others, indicating a potential for targeted therapy .
- Mechanistic Studies : Further research into the molecular mechanisms revealed that the compound's metabolites might interact with key signaling pathways involved in cell proliferation and apoptosis .
Q & A
Q. Basic
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1) to separate ester byproducts.
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for high-purity crystals (>98%) .
- HPLC : For analytical-scale purification, employ a C18 column with acetonitrile/water (70:30) .
How can researchers interpret key spectroscopic data (NMR, MS) for structural confirmation?
Basic
1H NMR (CDCl₃):
- δ 3.89 (s, 6H, OCH₃), δ 6.85–7.45 (m, 3H aromatic), δ 3.75 (s, 3H, COOCH₃).
13C NMR (CDCl₃): - δ 168.5 (C=O ester), δ 189.2 (keto C=O), δ 55.8 (OCH₃) .
HRMS : Look for [M+Na]⁺ at m/z 279.0742 (calculated for C₁₁H₁₂O₅Na) .
What strategies optimize reaction conditions for copper-catalyzed α-ketoesterification involving this compound?
Q. Advanced
- Catalyst selection : CuI (10 mol%) in DMF at 100°C enhances cross-coupling efficiency between propiophenones and acetophenones .
- Additives : Use 1,10-phenanthroline (20 mol%) to stabilize Cu intermediates and reduce side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve substrate solubility and reaction rates .
How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
Q. Advanced
- Decoupling experiments : Apply 1D NOE or 2D COSY to distinguish overlapping aromatic protons.
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
- DFT calculations : Compare experimental δ values with computed chemical shifts (B3LYP/6-31G*) to assign ambiguous signals .
What mechanistic insights explain the role of 3,4-dimethoxyphenyl groups in influencing reactivity?
Q. Advanced
- Electron-donating effects : Methoxy groups activate the phenyl ring via resonance, stabilizing intermediates in electrophilic substitutions.
- Steric hindrance : The 3,4-substitution pattern directs regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) by blocking para-positions .
- Redox activity : The dimethoxyphenyl moiety participates in charge-transfer complexes, as observed in cyclic voltammetry (Eₐₙₒdₑ = +1.2 V vs. Ag/AgCl) .
How can researchers assess the compound’s potential in enzyme inhibition studies?
Q. Advanced
- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on hydrogen bonding with the keto group .
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation at 340 nm) .
- SAR studies : Modify the ester or methoxy groups to evaluate their impact on binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
